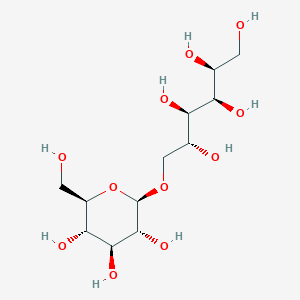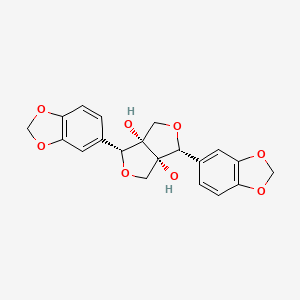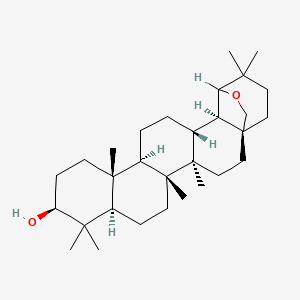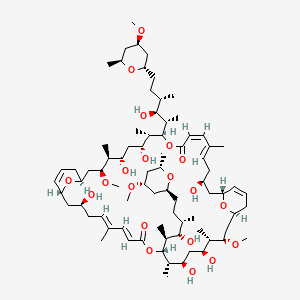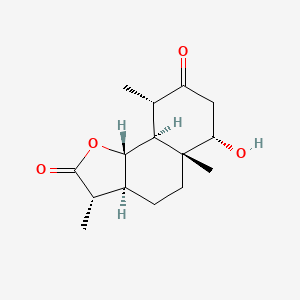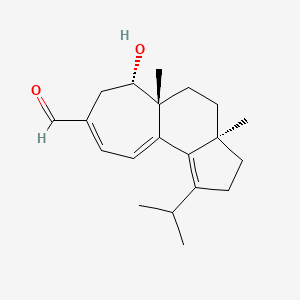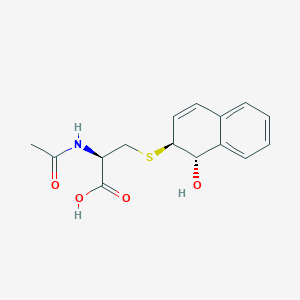
(1S)-Hydroxy-(2S)-N-acetyl-L-cysteinyl-1,2-dihydronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-Hydroxy-(2S)-N-acetyl-L-cysteinyl-1,2-dihydronaphthalene is a N-acyl-amino acid, a member of acetamides and a secondary carboxamide.
Applications De Recherche Scientifique
Thiomethylation and Synthesis of Fibrostatins Research indicates that N-acetyl-L-cysteinyl compounds, similar in structure to (1S)-Hydroxy-(2S)-N-acetyl-L-cysteinyl-1,2-dihydronaphthalene, have been utilized in the thiomethylation of hydroxy-1,4-naphthoquinones. This process has facilitated the first synthesis of fibrostatins B, C, and D. Fibrostatins are compounds with potential implications in the treatment of fibrosis and related conditions. The acid-catalyzed condensation of substituted 2-hydroxy-1,4-naphthoquinones with N-acetyl-L-cysteine and paraformaldehyde yielded a series of N-acetyl-S-[(3-hydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)methyl]-L-cysteine conjugates, demonstrating the compound's utility in synthetic organic chemistry (Sabutskii, Polonik, Denisenko, & Dmitrenok, 2014).
Synthesis of Vic-Amino Alcohols and Vic-Diamines Compounds related to (1S)-Hydroxy-(2S)-N-acetyl-L-cysteinyl-1,2-dihydronaphthalene have been synthesized as enantiopure vic-amino alcohols and vic-diamines. These compounds were derived from (1R,2S)-1,2-dihydroxy-1,2-dihydronaphthalene, showcasing the versatility of such structures in chemical synthesis. The (1R,2S)-1,2-dihydroxy-1,2-dihydronaphthalene itself was obtained from naphthalene using a recombinant Escherichia coli strain, highlighting the potential for biotechnological applications in synthesizing complex organic molecules (Orsini, Sello, & Bestetti, 2001).
Chiral Auxiliaries in Asymmetric Reactions Derivatives of (1S)-Hydroxy-(2S)-N-acetyl-L-cysteinyl-1,2-dihydronaphthalene have been used as chiral auxiliaries in asymmetric Reformatsky reactions. The chemoenzymatic synthesis of these compounds from naphthalene and their subsequent application in organic synthesis exemplifies their importance in generating enantiomerically enriched products, crucial in pharmaceutical and material sciences (Orsini, Sello, Manzo, & Lucci, 2005).
Synthesis of 1,2-Dihydronaphthalenes and Derivatives The synthesis of 1,2-dihydronaphthalenes and their derivatives has been extensively studied, indicating the significance of such structures in various chemical and pharmaceutical applications. These compounds are key in medicinal and synthetic chemistry, and methods for their catalytic asymmetric construction have been developed, showcasing the compound's relevance in creating molecules with specific chiral configurations (Perveen et al., 2017).
Propriétés
Nom du produit |
(1S)-Hydroxy-(2S)-N-acetyl-L-cysteinyl-1,2-dihydronaphthalene |
|---|---|
Formule moléculaire |
C15H17NO4S |
Poids moléculaire |
307.4 g/mol |
Nom IUPAC |
(2R)-2-acetamido-3-[[(1S,2S)-1-hydroxy-1,2-dihydronaphthalen-2-yl]sulfanyl]propanoic acid |
InChI |
InChI=1S/C15H17NO4S/c1-9(17)16-12(15(19)20)8-21-13-7-6-10-4-2-3-5-11(10)14(13)18/h2-7,12-14,18H,8H2,1H3,(H,16,17)(H,19,20)/t12-,13-,14-/m0/s1 |
Clé InChI |
UPBOCTGEVBXZNT-IHRRRGAJSA-N |
SMILES isomérique |
CC(=O)N[C@@H](CS[C@H]1C=CC2=CC=CC=C2[C@@H]1O)C(=O)O |
SMILES canonique |
CC(=O)NC(CSC1C=CC2=CC=CC=C2C1O)C(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



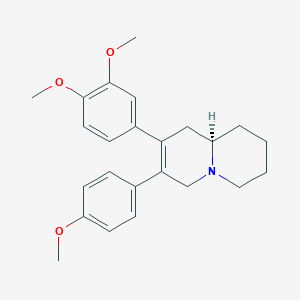
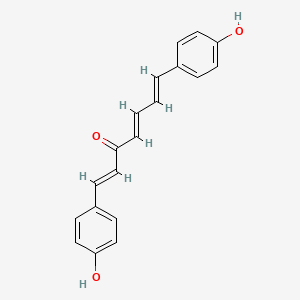
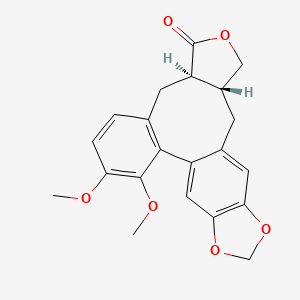
![(2S,3S,4R,5R)-3-amino-5-[6-[(2,5-dichlorophenyl)methylamino]purin-9-yl]-4-hydroxy-N-methyloxolane-2-carboxamide](/img/structure/B1245956.png)
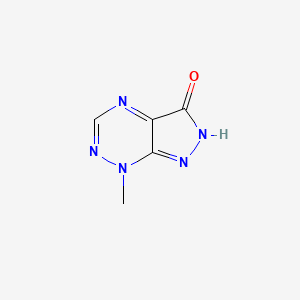

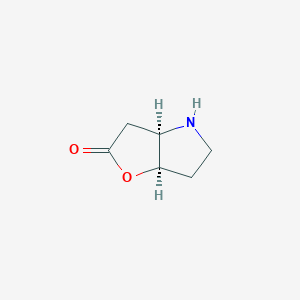
![[(2R,3R,4aS,5S,8aR)-5-(5-hydroxyoctyl)-2-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinolin-3-yl] (E)-oct-2-enoate](/img/structure/B1245969.png)
